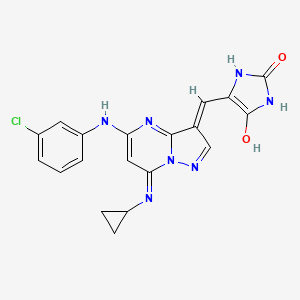

CK2-IN-6

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H16ClN7O2 |

|---|---|

分子量 |

409.8 g/mol |

IUPAC 名称 |

4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C19H16ClN7O2/c20-11-2-1-3-13(7-11)22-15-8-16(23-12-4-5-12)27-17(25-15)10(9-21-27)6-14-18(28)26-19(29)24-14/h1-3,6-9,12,22,28H,4-5H2,(H2,24,26,29)/b10-6+,23-16? |

InChI 键 |

NBUPGVQNZDHFRA-ZRVFRXKQSA-N |

手性 SMILES |

C1CC1N=C2C=C(N=C\3N2N=C/C3=C\C4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl |

规范 SMILES |

C1CC1N=C2C=C(N=C3N2N=CC3=CC4=C(NC(=O)N4)O)NC5=CC(=CC=C5)Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Pyrazolopyrimidine-Based CK2 Inhibitors

Disclaimer: As of late 2025, detailed public scientific literature specifically characterizing a compound named "CK2-IN-6" (CAS 1309835-18-4) is not available. This technical guide will therefore focus on the well-characterized and highly selective pyrazolopyrimidine-based Casein Kinase 2 (CK2) inhibitor, SGC-CK2-1 , as a representative example of this chemical class. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanism of action, experimental evaluation, and cellular pathways associated with this class of inhibitors.

Introduction

Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a pivotal role in a vast array of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair.[1] Dysregulation of CK2 activity has been implicated in numerous diseases, most notably cancer, where it is often overexpressed and contributes to tumor progression and survival.[1][2] This has made CK2 an attractive target for therapeutic intervention. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors, due to its ability to mimic the adenine ring of ATP and interact with the kinase hinge region.[3][4] SGC-CK2-1 is a prime example of a pyrazolopyrimidine-based inhibitor that exhibits high potency and selectivity for CK2.[5][6]

Core Mechanism of Action

SGC-CK2-1 and other pyrazolopyrimidine-based inhibitors function as ATP-competitive inhibitors of CK2.[7][8] They bind to the ATP-binding pocket of the CK2 catalytic subunits (CK2α and CK2α'), preventing the binding of ATP and subsequent phosphorylation of CK2 substrates.[6] The pyrazolopyrimidine core forms key hydrogen bonding interactions with the hinge region of the kinase, a critical feature for potent inhibition.[4] The selectivity of these inhibitors is achieved through specific interactions with residues within the ATP binding site that are unique to CK2.[6]

Quantitative Data

The inhibitory activity of SGC-CK2-1 has been quantified through various biochemical and cellular assays. The following table summarizes the key potency and selectivity data for this compound.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | CK2α | 4.2 nM | Enzymatic Assay (Eurofins, 10µM ATP) | [5] |

| IC50 | CK2α' | 2.3 nM | Enzymatic Assay (Eurofins, 10µM ATP) | [5] |

| IC50 | CK2α | 36 nM | Cellular NanoBRET Target Engagement Assay | [5][7] |

| IC50 | CK2α' | 16 nM | Cellular NanoBRET Target Engagement Assay | [5][7] |

| Selectivity (S(35) at 1 µM) | 403 Kinase Panel | 0.027 | KINOMEscan | [5][9] |

| IC50 (Off-Target) | DYRK2 | 440 nM | Enzymatic Assay | [10] |

Table 1: Quantitative inhibitory activity and selectivity of SGC-CK2-1 against CK2 and other kinases.

Experimental Protocols

The characterization of a CK2 inhibitor like SGC-CK2-1 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

1. In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the phosphorylation of a substrate by CK2 and is considered a gold standard for determining inhibitory potency.

-

Materials:

-

Recombinant human CK2α or CK2α'/β holoenzyme.

-

Specific peptide substrate (e.g., RRRADDSDDDDD).

-

[γ-33P]ATP.

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

SGC-CK2-1 (or other test inhibitor) at various concentrations.

-

Phosphocellulose paper.

-

Phosphoric acid wash solution.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add the test inhibitor at a range of concentrations (typically in a serial dilution).

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells, providing a measure of cellular potency.

-

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vectors for CK2α-NanoLuc® fusion and HaloTag®-promoter.

-

NanoBRET™ Nano-Glo® substrate and NanoBRET™ 618 fluorescent ligand.

-

SGC-CK2-1 (or other test inhibitor) at various concentrations.

-

Opti-MEM® I Reduced Serum Medium.

-

Plate reader capable of measuring bioluminescence and fluorescence.

-

-

Procedure:

-

Co-transfect HEK293 cells with the CK2α-NanoLuc® and HaloTag®-promoter vectors.

-

Plate the transfected cells in a white-walled 96-well plate.

-

Add the test inhibitor at various concentrations to the cells.

-

Add the NanoBRET™ 618 fluorescent ligand to the cells.

-

Add the NanoBRET™ Nano-Glo® substrate to initiate the BRET reaction.

-

Measure the bioluminescence and fluorescence signals using a plate reader.

-

Calculate the BRET ratio (fluorescence emission/bioluminescence emission).

-

Determine the IC50 value by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

-

3. Kinase Selectivity Profiling (KINOMEscan™)

This assay assesses the selectivity of an inhibitor by measuring its binding to a large panel of kinases.

-

Methodology: The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. The test inhibitor is profiled at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases. The results are reported as a percentage of control (PoC), where a lower PoC indicates stronger binding. An S-score is often calculated to quantify selectivity, with a lower score indicating higher selectivity.[5]

Signaling Pathways and Visualizations

CK2 is a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation.[2] Inhibition of CK2 with a pyrazolopyrimidine-based inhibitor like SGC-CK2-1 is expected to modulate these pathways.

Figure 1: Overview of major signaling pathways modulated by CK2 and targeted by pyrazolopyrimidine inhibitors.

Figure 2: A generalized experimental workflow for the discovery and characterization of a novel kinase inhibitor.

Conclusion

Pyrazolopyrimidine-based inhibitors, exemplified by SGC-CK2-1, represent a class of highly potent and selective tools for the chemical interrogation of CK2 biology. Their mechanism as ATP-competitive inhibitors allows for the direct modulation of CK2's catalytic activity, leading to downstream effects on critical cancer-related signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways. The detailed experimental protocols provided herein offer a roadmap for the comprehensive characterization of such inhibitors. While specific data for "this compound" remains elusive in the public domain, the principles and methodologies described in this guide are broadly applicable to the study of novel CK2 inhibitors and will be of significant value to researchers in the field of oncology and drug discovery.

References

- 1. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGC-CK2-1 | Structural Genomics Consortium [thesgc.org]

- 6. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]

- 10. SGC CK2-1 | Casein Kinase 2 | Tocris Bioscience [tocris.com]

The Discovery and Synthesis of CK2-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.[1][2] This has rendered it an attractive target for therapeutic intervention. CK2-IN-6 is a potent and selective inhibitor of CK2, belonging to the pyrazolopyrimidine class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers and professionals in the field of drug development.

Introduction to Protein Kinase CK2

Protein kinase CK2 is a highly conserved and ubiquitously expressed enzyme that phosphorylates a wide range of substrates, influencing cellular functions such as cell cycle progression, apoptosis, and signal transduction.[3][4] Unlike many other kinases, CK2 is constitutively active, making its regulation and the consequences of its inhibition of significant interest.[3] Structurally, CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[3][5] The catalytic subunits possess the ATP-binding site, which is the primary target for most small molecule inhibitors.[1] The aberrant elevation of CK2 activity is a hallmark of many cancers, where it contributes to tumor progression and resistance to therapy.[6][7] This has spurred the development of numerous CK2 inhibitors, with several, such as Silmitasertib (CX-4945), advancing to clinical trials.[6]

Discovery of this compound

This compound emerged from a focused effort to develop novel heterocyclic compounds as potent CK2 inhibitors. The discovery of this pyrazolopyrimidine-based inhibitor is detailed in the patent "Pyrazolopyrimidines and related heterocycles as ck2 inhibitors" by Haddach et al.[8] This invention describes a series of compounds designed to interact with the ATP-binding site of CK2, with this compound being a key example.

Synthesis of this compound

The synthesis of this compound involves a multi-step process characteristic of the preparation of complex heterocyclic molecules. The general synthetic route for pyrazolopyrimidine derivatives is outlined in the originating patent.[8] While the specific, step-by-step protocol for this compound is proprietary and detailed within the patent, a generalized workflow for the synthesis of similar pyrazolopyrimidine cores can be described as follows:

Experimental Protocol: General Synthesis of a Pyrazolopyrimidine Core

-

Condensation Reaction: A substituted pyrazole amine is reacted with a β-ketoester in the presence of a suitable acid or base catalyst. This reaction typically proceeds in a high-boiling point solvent, such as ethanol or acetic acid, under reflux conditions to yield a pyrazolopyrimidine core structure.

-

Halogenation: The hydroxyl group on the pyrazolopyrimidine core is then converted to a leaving group, typically a chloride, using a halogenating agent like phosphorus oxychloride (POCl₃). This step is crucial for the subsequent nucleophilic substitution.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorinated pyrazolopyrimidine is then reacted with a desired amine nucleophile. This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and may be facilitated by the addition of a non-nucleophilic base, like diisopropylethylamine (DIPEA), to scavenge the HCl generated.

-

Purification: The final product is purified using standard laboratory techniques, such as column chromatography on silica gel, followed by recrystallization or precipitation to obtain the desired compound with high purity.

Caption: Generalized synthetic workflow for pyrazolopyrimidine-based CK2 inhibitors.

Biological Activity and Characterization

This compound is a potent inhibitor of protein kinase CK2.[8] The biological activity of this class of compounds is typically characterized through a series of in vitro and cellular assays.

In Vitro Kinase Inhibition

Experimental Protocol: In Vitro CK2 Kinase Assay

A common method to assess the inhibitory activity of compounds against CK2 is a radiometric or luminescence-based kinase assay.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains recombinant human CK2α or the holoenzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and ATP (often radiolabeled with ³²P or ³³P, or in a system that allows for luminescence detection of remaining ATP).[9][10]

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added at various concentrations to determine the dose-dependent inhibition.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific period to allow for the phosphorylation of the substrate.

-

Detection:

-

Radiometric Assay: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is then quantified using a scintillation counter.

-

Luminescence Assay (e.g., ADP-Glo™): After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.[10]

-

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a control (DMSO vehicle). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Quantitative Data

The following table summarizes the reported biological activity of this compound and related compounds.

| Compound | Target | IC₅₀ (nM) | Ki (nM) | Cell-based Assay (GI₅₀, µM) | Reference |

| This compound | CK2 | Potent (specific value proprietary) | N/A | N/A | [8] |

| Compound 10b | CK2α | 36.7 | N/A | 7.3 (786-O), 7.5 (U937) | [11][12] |

| Compound 3 | CK2α / CK2α' | 36 / 16 | N/A | N/A | [3] |

| Compound 31 | CK2α | 13,000 (allosteric) | N/A | 23.1 (A549) | [3][13] |

| Silmitasertib (CX-4945) | CK2α / CK2α' | 1 | N/A | Varies by cell line | [14] |

| DMAT | CK2 | 130 | N/A | N/A | [14] |

| TBB | CK2 | 150 | N/A | N/A | [15] |

N/A: Not available in the public domain.

Mechanism of Action and Signaling Pathways

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2 catalytic subunit and preventing the phosphorylation of its substrates.[1] By inhibiting CK2, this compound can modulate numerous downstream signaling pathways that are critical for cancer cell proliferation and survival.

Caption: Simplified overview of key signaling pathways modulated by CK2.

The inhibition of CK2 by compounds like this compound has been shown to impact several critical signaling cascades:

-

PI3K/Akt/mTOR Pathway: CK2 can phosphorylate and activate Akt, a key node in the PI3K signaling pathway that promotes cell survival and proliferation through downstream effectors like mTOR.[16][17] Inhibition of CK2 can therefore lead to decreased Akt/mTOR signaling.

-

JAK/STAT Pathway: CK2 has been shown to phosphorylate both JAK and STAT proteins, including STAT3, leading to enhanced cytokine signaling and cell proliferation.[18] Blockade of CK2 can effectively suppress this pathway.

-

NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[19] CK2 inhibition can stabilize IκBα and suppress NF-κB activity.

Conclusion

This compound represents a significant addition to the growing arsenal of protein kinase CK2 inhibitors. As a member of the pyrazolopyrimidine class, it demonstrates the potential for potent and selective inhibition of this key therapeutic target. The information presented in this technical guide, drawn from the foundational patent and the broader scientific literature, provides a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of CK2 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A historical view of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protein kinase CK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]

- 16. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]

- 17. Targeting protein kinase CK2 and CDK4/6 pathways with a multi-kinase inhibitor ON108110 suppresses pro-survival signaling and growth in mantle cell lymphoma and T-acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Role of CK2 Inhibition in Cancer Signal Transduction: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research revealed a significant lack of publicly available scientific literature, quantitative data, and detailed experimental protocols for the specific inhibitor CK2-IN-6 . The information necessary to generate an in-depth technical guide on this compound is not available in published resources. Therefore, this document will provide a comprehensive technical guide on a well-characterized and clinically evaluated Protein Kinase CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example to fulfill the core requirements of this request. CX-4945 serves as an excellent surrogate to illustrate the role of CK2 inhibition in cancer signal transduction.

Introduction to Protein Kinase CK2 and the Inhibitor CX-4945

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is ubiquitously expressed in eukaryotic cells. CK2 is a constitutively active enzyme that phosphorylates a vast number of substrates, playing a critical role in a wide array of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair. Notably, CK2 is frequently overexpressed in a multitude of human cancers, and its elevated activity is often associated with poor prognosis, making it an attractive target for cancer therapy.

CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small-molecule inhibitor of the CK2α and CK2α' catalytic subunits. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CK2 and thereby blocking its phosphotransferase activity. CX-4945 has been the subject of extensive preclinical and clinical investigation, demonstrating anti-proliferative and pro-apoptotic effects in a wide range of cancer models.

Quantitative Data for CX-4945

The following tables summarize key quantitative data for CX-4945, providing insights into its potency and efficacy.

Table 1: Biochemical Potency of CX-4945

| Target | Assay Type | IC50 / Ki | Reference |

| CK2α | Cell-free kinase assay | 1 nM (IC50) | [1][2][3] |

| CK2α' | Cell-free kinase assay | 1 nM (IC50) | [2] |

| CK2 holoenzyme | Cell-free kinase assay | 0.38 nM (Ki) | [4] |

| Endogenous intracellular CK2 | Cell-based assay (Jurkat cells) | 0.1 µM (IC50) | [1][3] |

Table 2: Anti-proliferative Activity of CX-4945 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |

| CLL biopsy samples | Chronic Lymphocytic Leukemia | Cell viability | < 1 µM | [4] |

| Breast Cancer Cell Lines (various) | Breast Cancer | Proliferation | 1.71 - 20.01 µM (EC50) | [1] |

| BT-474 | Breast Cancer | Proliferation | - | [1] |

| BxPC-3 | Pancreatic Cancer | Proliferation | - | [1] |

| HUVEC | Endothelial (Angiogenesis model) | Proliferation | 5.5 µM | [1] |

| HuCCT-1 | Cholangiocarcinoma | Cell survival | ~20 µM (marked reduction) | [5][6] |

| U-87, U-138, A-172 | Glioblastoma | Cell viability | 5 - 15 µM (significant reduction) | [7][8] |

| TFK-1, SSP-25 | Cholangiocarcinoma | Cell viability | 5 - 15 µM (dose-dependent decrease) | [9] |

Table 3: In Vivo Efficacy of CX-4945 in Xenograft Models

| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| BT-474 | Breast Cancer | 25 mg/kg or 75 mg/kg, twice daily (oral) | 88% and 97%, respectively | [1] |

| BxPC-3 | Pancreatic Cancer | 75 mg/kg, twice daily (oral) | 93% | [1] |

| PC3 | Prostate Cancer | 25, 50, or 75 mg/kg (oral) | 19%, 40%, and 86%, respectively | [3] |

| A2780 (with cisplatin/gemcitabine) | Ovarian Cancer | - | Synergy observed | [10] |

Core Signaling Pathways Modulated by CX-4945

CX-4945 exerts its anti-cancer effects by inhibiting CK2, which in turn modulates several critical cancer-related signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 can potentiate this pathway through multiple mechanisms, including the phosphorylation and inhibition of the tumor suppressor PTEN and the direct phosphorylation of Akt at Serine 129 (S129). Inhibition of CK2 by CX-4945 leads to the dephosphorylation of Akt at S129, as well as at the canonical regulatory sites S473 and T308, thereby attenuating downstream signaling.[4][11]

Caption: PI3K/Akt/mTOR signaling pathway and points of CK2 intervention.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate key components of this pathway, including β-catenin and Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin and subsequent transcription of Wnt target genes. CX-4945 has been shown to inhibit Wnt signaling by reducing the expression of Dvl-2 and downregulating β-catenin gene expression in cancer cells.[12][13]

Caption: Wnt/β-catenin signaling and the role of CK2.

JAK/STAT Pathway

The JAK/STAT signaling pathway is critical for cytokine-mediated regulation of cell proliferation, differentiation, and survival. Constitutive activation of this pathway is common in many cancers. CK2 can directly phosphorylate and activate key components of this pathway, including JAKs and STAT3. CX-4945 has been shown to reduce the phosphorylation and expression of STAT3 and STAT5 in cancer cells, thereby inhibiting their oncogenic activity.[5][6][14]

Caption: The JAK/STAT signaling cascade and its modulation by CK2.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of CK2 inhibitors like CX-4945.

In Vitro CK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on CK2's enzymatic activity.

Caption: Workflow for an in vitro radiometric CK2 kinase assay.

Detailed Steps:

-

Reaction Setup: In a microplate, combine recombinant human CK2 holoenzyme, a specific peptide substrate (e.g., RRRDDDSDDD), and assay buffer.[1]

-

Inhibitor Addition: Add varying concentrations of CX-4945 (or other inhibitors) to the wells. Include a vehicle control (e.g., DMSO).

-

Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.[1]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 10 minutes).

-

Quenching: Stop the reaction by adding phosphoric acid.[1]

-

Separation: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated peptide.

-

Washing: Wash the wells multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT/CCK-8)

This assay assesses the effect of CX-4945 on the viability and proliferation of cancer cells.

Caption: General workflow for a cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of CX-4945. Include a vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 48 or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of specific proteins in the signaling pathways affected by CX-4945.

Caption: A standard workflow for Western blot analysis.

Detailed Steps:

-

Cell Treatment and Lysis: Treat cancer cells with CX-4945 for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt S129, total Akt, STAT3, etc.).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion

CX-4945 is a potent and selective inhibitor of Protein Kinase CK2 that has demonstrated significant anti-cancer activity in a variety of preclinical models. Its mechanism of action involves the disruption of multiple key oncogenic signaling pathways, including the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways. The data and protocols presented in this guide provide a comprehensive overview of the technical aspects of studying CK2 inhibition in the context of cancer signal transduction, using CX-4945 as a prime example. Further research into CK2 inhibitors continues to be a promising avenue for the development of novel cancer therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Casein Kinase 2 Inhibitor CX-4945 Promotes Cholangiocarcinoma Cell Death Through PLK1 | Anticancer Research [ar.iiarjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CK2-IN-6 and its Effects on Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently implicated in various human cancers, making it a compelling target for therapeutic intervention. CK2-IN-6 is a potent inhibitor of CK2, showing promise in the realm of cancer research. This document provides a comprehensive technical overview of this compound, detailing its effects on cell proliferation, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Introduction to CK2 and its Role in Cell Proliferation

Protein Kinase CK2 is a highly conserved and constitutively active enzyme essential for eukaryotic cell viability.[1][2] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] CK2 phosphorylates a vast number of substrates involved in crucial cellular functions, thereby influencing cell cycle progression, DNA repair, and apoptosis.[1][2]

Elevated levels of CK2 are a hallmark of many cancers, where it contributes to uncontrolled cell proliferation and resistance to apoptosis.[2] CK2 exerts its pro-proliferative effects through the modulation of several key signaling pathways, including the PI3K/Akt, NF-κB, and JAK/STAT pathways. By phosphorylating key components of these cascades, CK2 promotes cell cycle entry and progression while simultaneously inhibiting apoptotic signals. The central role of CK2 in sustaining the malignant phenotype has positioned it as a significant target for the development of anti-cancer therapeutics.

This compound: A Potent Inhibitor of Protein Kinase CK2

This compound (MedChemExpress Catalog No. HY-148763) is a potent inhibitor of Protein Kinase CK2.[3][4][5][6][7] While detailed public data on its specific inhibitory concentrations and broad cellular effects are limited, its classification as a potent inhibitor suggests it is a valuable tool for studying the biological functions of CK2 and for potential therapeutic development. The primary mechanism of action for many small molecule CK2 inhibitors involves competitive binding at the ATP-binding site of the kinase's catalytic subunit.

Effects of CK2 Inhibition on Cell Proliferation

Inhibition of CK2 by small molecules has been demonstrated to effectively suppress the proliferation of a wide range of cancer cell lines. The general effects observed upon CK2 inhibition, which are anticipated for potent inhibitors like this compound, are summarized below.

Quantitative Analysis of Cell Viability

The anti-proliferative activity of CK2 inhibitors is typically quantified by determining the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines. While specific IC50 values for this compound are not publicly available, related and well-characterized CK2 inhibitors have demonstrated potent effects. For instance, a novel selective CK2 inhibitor, compound 10b , exhibited GI50 values of 7.3 µM and 7.5 µM in 786-O renal cell carcinoma and U937 lymphoma cells, respectively.[4] Another inhibitor, 3a , showed a CK2 IC50 of 10 nM.[8]

Table 1: Representative Anti-Proliferative Activity of Selective CK2 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |

| Compound 10b | 786-O (Renal Carcinoma) | Cell Growth | GI50 | 7.3 µM | [4] |

| Compound 10b | U937 (Lymphoma) | Cell Growth | GI50 | 7.5 µM | [4] |

| Compound 3a | HCT-116 (Colon Carcinoma) | pAKTS129 Inhibition | IC50 | 10 nM (enzymatic) | [8] |

Induction of Cell Cycle Arrest

CK2 plays a crucial role in the regulation of cell cycle progression. Its inhibition often leads to cell cycle arrest, preventing cancer cells from dividing. The specific phase of arrest can vary depending on the cell type and the inhibitor used. Analysis of the cell cycle distribution following treatment with a CK2 inhibitor is a key experiment to elucidate its mechanism of action.

Signaling Pathways Modulated by CK2 Inhibition

The anti-proliferative effects of CK2 inhibitors are a direct consequence of their ability to modulate critical signaling pathways that drive cell growth and survival.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CK2 is known to phosphorylate and activate Akt, a key kinase in this pathway. Inhibition of CK2 is expected to decrease the phosphorylation of Akt at serine 129 (pAKTS129), a CK2-dependent phosphorylation site, leading to the downregulation of the entire pathway.[8]

JAK/STAT Pathway

The JAK/STAT signaling cascade is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is common in cancer. CK2 has been shown to be essential for the phosphorylation and activation of STAT3, a key transcription factor in this pathway. Therefore, inhibition of CK2 would be predicted to decrease STAT3 phosphorylation and inhibit the transcription of its target genes involved in cell proliferation and survival.

NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 can directly phosphorylate components of the NF-κB signaling complex, leading to its activation. Inhibition of CK2 would likely result in the suppression of NF-κB activity, contributing to the anti-proliferative and pro-apoptotic effects of the inhibitor.

Diagram 1: Simplified Signaling Pathway of CK2 in Cell Proliferation

Caption: CK2 integrates signals from multiple pathways to promote proliferation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological effects of this compound. The following are generalized protocols that can be adapted for the specific cell lines and experimental conditions.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate-reading luminometer.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Diagram 2: Workflow for Cell Viability Assay

Caption: A streamlined workflow for assessing cell viability.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 1x and 5x the IC50 value) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Diagram 3: Cell Cycle Analysis Workflow

Caption: Protocol for analyzing cell cycle distribution via flow cytometry.

Conclusion

This compound is a potent inhibitor of Protein Kinase CK2, a key regulator of cell proliferation and survival. The inhibition of CK2 presents a promising strategy for anti-cancer therapy. This technical guide provides a foundational understanding of the effects of CK2 inhibition on cell proliferation, the signaling pathways involved, and standardized protocols for the in vitro evaluation of inhibitors like this compound. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer models.

References

- 1. Yeast protein abundances for rich and minimal - Budding yeast Saccharomyces ce - BNID 104188 [bionumbers.hms.harvard.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CK2 Inhibition in Inflammation and Immune Disease Research: A Technical Guide

A Note on the Specific Compound CK2-IN-6:

Initial searches for the specific inhibitor "this compound" indicate that it is a potent protein kinase CK2 inhibitor with potential applications in inflammation and immune diseases, as referenced in patent WO2011068667A1.[1][2] However, as of late 2025, there is a notable absence of detailed, peer-reviewed research publications and quantitative data specifically characterizing this compound in the public domain.

Therefore, to provide a comprehensive and technically detailed guide as requested, this document will focus on the broader role of Protein Kinase CK2 in inflammation and immunity. We will use the extensively studied and clinically evaluated CK2 inhibitor, CX-4945 (Silmitasertib) , as a representative example to illustrate the principles, mechanisms, and experimental approaches relevant to the inhibition of this kinase in the context of immune-mediated and inflammatory disorders.

Introduction: Protein Kinase CK2 as a Therapeutic Target

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a critical role in a vast number of cellular processes, including cell growth, proliferation, and survival.[3][4] Its ubiquitous nature and the sheer volume of its substrates—estimated to be over 300—position it as a master regulator of cellular homeostasis.[4] Dysregulation of CK2 activity is strongly implicated in the pathogenesis of numerous human diseases, including cancer, and increasingly, in chronic inflammatory and autoimmune disorders.[5][6]

In the realm of immunology, CK2 has emerged as a key modulator of both innate and adaptive immune responses.[7] It influences the signaling pathways that govern the production of inflammatory cytokines and the differentiation and function of immune cells.[8] Consequently, the inhibition of CK2 presents a promising therapeutic strategy for a range of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][6]

Mechanism of Action: How CK2 Inhibition Modulates Inflammation

CK2 exerts its pro-inflammatory effects by phosphorylating key components of major signaling cascades that are central to the inflammatory response. These include the NF-κB and JAK/STAT pathways.[7][9][10] By inhibiting CK2, compounds like CX-4945 can effectively dampen these inflammatory signals.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] CK2 promotes NF-κB activation at multiple levels:

-

Phosphorylation of IκBα: CK2 can phosphorylate the inhibitor of NF-κB (IκBα), which marks it for degradation and allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus.[10][11]

-

Phosphorylation of p65/RelA: CK2 directly phosphorylates the p65 subunit of NF-κB at serine 529, a modification that enhances its transcriptional activity.[10][12]

-

Activation of IKK: CK2 can phosphorylate and activate the IκB kinase (IKK) complex, the primary kinase responsible for IκBα phosphorylation.[11][12]

Inhibition of CK2, therefore, leads to the suppression of NF-κB-mediated gene expression and a reduction in the inflammatory response.[7][11]

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from various cytokines and growth factors, including many that are central to immune regulation like Interleukin-6 (IL-6).[13][14] CK2 has been identified as an essential component for the activation of this pathway.[3][13][14]

-

Interaction with JAKs: CK2 physically interacts with and phosphorylates JAK family members (e.g., JAK1, JAK2). This interaction is essential for the cytokine-induced activation of JAKs.[13][15]

-

STAT Activation: The activation of JAKs is a prerequisite for the subsequent phosphorylation and activation of STAT proteins (e.g., STAT1, STAT3).[14] By enabling JAK activation, CK2 promotes the downstream signaling cascade that leads to the transcription of STAT target genes, which are often involved in inflammation and cell proliferation.[15]

Inhibiting CK2 blocks the activation of JAKs, thereby preventing STAT phosphorylation and suppressing the expression of downstream inflammatory genes.[3][14]

Quantitative Data for the CK2 Inhibitor CX-4945

CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the CK2 holoenzyme. Its effects have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Potency and Cellular Activity of CX-4945

| Parameter | Value | System / Cell Line | Reference |

|---|---|---|---|

| Ki (CK2 Holoenzyme) | 0.38 nM | Biochemical Assay | [16] |

| IC50 (CK2α) | 1 nM | Biochemical Assay | [8] |

| IC50 (CK2α') | 1 nM | Biochemical Assay | [8] |

| Cell Viability IC50 | >10 µM | HCT116 Cells | [17] |

| Cell Viability IC50 | 2.2 µM | HCT116 Cells (alternative assay) |[17] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Cellular IC50 values are typically higher than biochemical values due to factors like cell permeability and ATP competition.

Table 2: Effects of CX-4945 on Inflammatory Markers and Immune Cells

| Effect Measured | Model System | Treatment Details | Result | Reference |

|---|---|---|---|---|

| IL-6 Secretion | Inflammatory Breast Cancer Cells | siRNA or CX-4945 | Significant reduction in IL-6 secretion | [18] |

| Th17 Differentiation | Murine and Human CD4+ T cells | In vitro treatment with CX-4945 | Significant inhibition of Th17 differentiation | [8] |

| Treg Differentiation | Murine and Human CD4+ T cells | In vitro treatment with CX-4945 | Promotion of Foxp3+ regulatory T cell (Treg) generation | [8] |

| STAT3 Phosphorylation | CD4+ T cells | In vitro treatment with CX-4945 | Suppression of STAT3 phosphorylation | [8] |

| Cytokine Production | Dendritic Cells (DCs) | Co-incubation with CX-4945 | Inhibition of IL-1β, IL-6, TNF-α, CCL4, CXCL8 production | [8] |

| EAE Disease Severity | Murine Model of Multiple Sclerosis | In vivo administration of CX-4945 | Significant reduction in disease severity |[8] |

Experimental Protocols and Workflow

The evaluation of a CK2 inhibitor like this compound or CX-4945 in inflammation and immunology research follows a structured workflow, from initial biochemical assays to complex in vivo models.

In Vitro CK2 Kinase Assay (Radiometric)

This protocol is a standard method to determine the IC50 of an inhibitor against purified CK2 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CK2.

Materials:

-

Recombinant human CK2 holoenzyme (CK2α2β2).

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

P81 phosphocellulose paper.

-

Phosphoric acid (0.75%).

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).

-

Set up the kinase reaction mixture in the assay buffer containing the CK2 enzyme and the peptide substrate.

-

Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to its Km value for CK2.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and let them air dry.

-

Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for NF-κB and STAT3 Pathway Activation

Objective: To assess the effect of a CK2 inhibitor on the phosphorylation status of key signaling proteins in immune cells.

Materials:

-

Immune cells (e.g., macrophages, T cells, or a relevant cell line like Jurkat).

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., LPS for macrophages, anti-CD3/CD28 for T cells, or IL-6).

-

CK2 inhibitor (e.g., CX-4945).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p65 (Ser529), anti-p65, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-IκBα, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Culture cells to the desired density.

-

Pre-treat the cells with various concentrations of the CK2 inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate agent (e.g., 100 ng/mL LPS or 20 ng/mL IL-6) for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize protein amounts, add Laemmli buffer, and denature by heating.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST, then apply ECL substrate.

-

Acquire the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for human multiple sclerosis, driven by autoreactive Th1 and Th17 cells.[8]

Objective: To evaluate the therapeutic efficacy of a CK2 inhibitor in a T-cell-mediated autoimmune disease model.

Materials:

-

Female C57BL/6 mice (8-12 weeks old).

-

MOG₃₅₋₅₅ peptide (Myelin Oligodendrocyte Glycoprotein).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

CK2 inhibitor formulated for in vivo administration (e.g., CX-4945 in a suitable vehicle).

-

Vehicle control.

-

Clinical scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

Procedure:

-

Induction of EAE: Emulsify MOG₃₅₋₅₅ peptide in CFA. Anesthetize mice and immunize subcutaneously at two sites on the flank with the MOG/CFA emulsion on day 0.

-

Administer pertussis toxin intraperitoneally on day 0 and day 2.

-

Treatment: Begin administration of the CK2 inhibitor or vehicle at the onset of clinical signs (therapeutic regimen) or on the day of immunization (prophylactic regimen). Administration is typically performed daily or twice daily via oral gavage or another appropriate route.

-

Monitoring: Monitor mice daily for body weight and clinical signs of EAE using a standardized scoring system.

-

Endpoint Analysis: At the peak of the disease or a pre-determined endpoint, euthanize the mice.

-

Isolate tissues such as the spleen, lymph nodes, and central nervous system (brain and spinal cord).

-

Isolate mononuclear cells from the CNS and lymphoid organs.

-

Analyze immune cell populations (e.g., Th1, Th17, Tregs) by flow cytometry after ex vivo restimulation with MOG₃₅₋₅₅ peptide.

-

Measure cytokine production from restimulated splenocytes by ELISA or Luminex.

-

Perform histological analysis of spinal cord sections (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).

Conclusion

Protein Kinase CK2 is a pivotal regulator of pro-inflammatory signaling pathways, making it a compelling target for the development of novel therapeutics for a wide range of immune-mediated diseases. While specific data on the compound this compound remains limited in peer-reviewed literature, the extensive research on inhibitors like CX-4945 provides a strong rationale and a clear roadmap for the investigation of new CK2-targeting agents. By suppressing key inflammatory nodes such as the NF-κB and JAK/STAT pathways, CK2 inhibitors can modulate cytokine production and alter the balance of effector and regulatory immune cells, demonstrating significant therapeutic potential in preclinical models of autoimmune disease. Further research into next-generation inhibitors, including potentially this compound, will be crucial in translating the promise of CK2 inhibition into clinical reality for patients with inflammatory and immune disorders.

References

- 1. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein kinase CK2, an important regulator of the inflammatory response? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase CK2 inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Myeloid Cell CK2 Regulates Inflammation and Resistance to Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel potent dual inhibitors of CK2 and Pim kinases with antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazolopyrimidine-Based CK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of pyrazolopyrimidine-based inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). Due to the limited availability of specific data for the compound designated CK2-IN-6, this document will focus on the broader class of pyrazolopyrimidine CK2 inhibitors, utilizing representative data from publicly available scientific literature and patents.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a critical role in a vast array of cellular processes, including cell cycle progression, DNA repair, gene expression, and apoptosis.[1] Structurally, CK2 typically exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] The catalytic subunits possess the ATP-binding site, which is the primary target for small molecule inhibitors.[2] Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.[3]

The Pyrazolopyrimidine Scaffold: A Privileged Structure for CK2 Inhibition

The pyrazolopyrimidine core is a well-established and potent scaffold for the development of ATP-competitive kinase inhibitors. Its structure mimics the purine ring of ATP, allowing it to bind effectively within the kinase ATP-binding pocket. A significant body of research, including patent WO2011068667, has explored the synthesis and biological evaluation of pyrazolopyrimidine derivatives as inhibitors of CK2.[3][4] These compounds have demonstrated potent enzymatic inhibition and cellular activity, highlighting their therapeutic potential.[2]

Structural Features and Mechanism of Action

Pyrazolopyrimidine-based inhibitors are designed to interact with key residues in the ATP-binding site of the CK2α subunit. The pyrazolopyrimidine core typically forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor.[2] Various substitutions on the scaffold are explored to enhance potency and selectivity by forming additional interactions with hydrophobic pockets and other residues within the active site. The mechanism of action for this class of compounds is primarily competitive inhibition with respect to ATP.

Quantitative Analysis of Representative Pyrazolopyrimidine CK2 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory activity of representative pyrazolopyrimidine-based CK2 inhibitors from the scientific literature. This data provides a benchmark for the potency of this inhibitor class.

| Compound ID | CK2α IC50 (nM) | CK2α' IC50 (nM) | Cell-Based Assay IC50 (µM) | Reference |

| Compound 3 (SGC-CK2-1) | 36 | 16 | - | [5] |

| Compound 10 | 45 | - | - | [5] |

| Compound 15 | - | - | 0.061 (HCT-116) | [6] |

| Compound 14 | - | - | 0.057 (HCT-116) | [7] |

| Compound 13 | - | - | 0.081 (HCT-116) | [7] |

Note: The specific assay conditions and cell lines used can influence the IC50 values. Please refer to the cited literature for detailed experimental information.

Experimental Protocols

This section outlines a general protocol for an in vitro kinase assay to determine the inhibitory activity of pyrazolopyrimidine compounds against CK2. This protocol is a composite based on methodologies described in the literature for similar inhibitors.[6]

In Vitro CK2 Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the catalytic activity of recombinant human CK2α.

Materials:

-

Recombinant human CK2α enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the recombinant CK2α enzyme to each well.

-

Add the CK2-specific peptide substrate to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CK2α.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction by adding the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

-

Incubate the plate at room temperature for the time specified by the kit manufacturer to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Simplified CK2 signaling pathway and the point of inhibition by pyrazolopyrimidine derivatives.

Experimental Workflow

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Logical Relationship

Caption: Competitive inhibition mechanism of pyrazolopyrimidine-based inhibitors at the CK2 active site.

References

- 1. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2011068667A1 - Pyrazolopyrimidines and related heterocycles as ck2 inhibitors - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

CK2-IN-6: A Technical Guide to Target Pathways and Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CK2-IN-6 is a potent inhibitor of Protein Kinase CK2, a crucial enzyme implicated in a vast array of cellular functions and a prominent target in oncology. While specific literature on this compound is emerging, this guide synthesizes the extensive knowledge of its target, Casein Kinase 2 (CK2), and the effects of its inhibition. By targeting CK2, this compound is predicted to modulate critical signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document provides an in-depth overview of the core signaling pathways and cellular processes affected by CK2 inhibition, supported by quantitative data from studies on potent CK2 inhibitors, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase.[1] It is a pleiotropic enzyme, phosphorylating hundreds of substrates involved in diverse cellular processes, including cell growth, proliferation, survival, and apoptosis.[1][2][3] CK2 typically exists as a tetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[1] A key feature of CK2 is its constitutive activity, which, when dysregulated, is associated with numerous diseases, most notably cancer.[1][4] The overexpression of CK2 is a hallmark of many cancers, including breast, prostate, and lung cancer, where it promotes tumorigenesis by enhancing cell proliferation and suppressing apoptosis.[1] This "addiction" of cancer cells to elevated CK2 levels makes it an attractive therapeutic target.[2]

Most small molecule inhibitors of CK2, including likely this compound, are ATP-competitive, binding to the ATP pocket of the catalytic subunits and preventing the phosphorylation of downstream substrates.[1][3][5]

Core Target Signaling Pathways

Inhibition of CK2 by compounds such as this compound is expected to have significant downstream effects on several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple levels. It can directly phosphorylate and activate Akt, a key kinase in this cascade.[6][7] Furthermore, CK2 can phosphorylate and inactivate the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[6][7]

-

Effect of Inhibition: Inhibition of CK2 is expected to decrease the phosphorylation and activation of Akt and restore the tumor-suppressive function of PTEN, leading to reduced cell survival and proliferation.[6][8]

NF-κB Signaling Pathway

The NF-κB pathway plays a pivotal role in inflammation, immunity, and cell survival. CK2 can promote the activation of this pathway by phosphorylating IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB.[7][8][9]

-

Effect of Inhibition: CK2 inhibition is predicted to stabilize IκB, thereby preventing NF-κB activation and the transcription of its target genes, which are often involved in cell survival and inflammation.[8][9]

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, where it regulates gene expression involved in cell proliferation, differentiation, and survival. CK2 has been shown to be an interaction partner of JAK proteins and can potentiate the activation of both JAK and STAT proteins.[8][9][10]

-

Effect of Inhibition: By inhibiting CK2, the activation of the JAK/STAT pathway is expected to be attenuated, leading to a decrease in the expression of STAT target genes that promote cell growth and survival.[9]

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate key components of this pathway, including β-catenin itself, leading to its stabilization and accumulation in the nucleus, where it acts as a transcriptional co-activator.[7][10][11]

-

Effect of Inhibition: Inhibition of CK2 is anticipated to decrease the stability of β-catenin, leading to its degradation and a reduction in the transcription of Wnt target genes that drive cell proliferation.

DNA Damage Response Pathway

CK2 plays a role in the cellular response to DNA damage by phosphorylating several proteins involved in DNA repair pathways.[4][7][10] This function can contribute to the survival of cancer cells undergoing genotoxic stress.

-

Effect of Inhibition: By inhibiting CK2, the efficiency of DNA repair mechanisms may be compromised, potentially sensitizing cancer cells to DNA-damaging agents and radiation therapy.[1]

Key Cellular Processes Modulated by CK2 Inhibition

The modulation of the aforementioned signaling pathways by CK2 inhibitors culminates in several key cellular outcomes.

Induction of Apoptosis

CK2 exerts a potent anti-apoptotic function by phosphorylating and protecting various proteins from caspase-mediated cleavage.

-

Effect of Inhibition: Inhibition of CK2 removes this protective effect, leading to the activation of caspases and the induction of programmed cell death (apoptosis) in cancer cells.[1][12][13]

Cell Cycle Arrest

CK2 is involved in the regulation of cell cycle progression, particularly at the G1/S and G2/M transitions.[4]

-

Effect of Inhibition: Treatment with CK2 inhibitors often leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][6][12]

Inhibition of Cell Proliferation and Angiogenesis

By impacting the signaling pathways that control cell growth and survival, CK2 inhibition directly curtails cell proliferation.[1][12] Furthermore, CK2 has been implicated in promoting angiogenesis, the formation of new blood vessels that is essential for tumor growth.[5][12]

-

Effect of Inhibition: Inhibition of CK2 can lead to a cytostatic effect on tumor cells and may also inhibit the formation of new blood vessels, further restricting tumor growth.

Quantitative Data on CK2 Inhibition

The following tables summarize quantitative data from studies on potent CK2 inhibitors, which can serve as a reference for the expected efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC50 (nM) | Assay Method | Reference |

| CX-4945 | CK2α | 1 | Radiometric | [5] |

| SGC-CK2-1 | CK2α | 4.5 | Radiometric | [13] |

| AB668 | CK2 holoenzyme | 65 | Radiometric | [13] |

| Emodin | CK2 | 2000 | Kinase Assay | [3] |

Table 2: Cellular Effects of CK2 Inhibition

| Inhibitor | Cell Line | Effect | Concentration (µM) | Result | Reference |

| CX-4945 | PC3 (Prostate) | Apoptosis | 10 | Induction of caspase-3 cleavage | [13] |

| CX-4945 | HNSCC | Cell Cycle Arrest | 1 | S or G2/M arrest | [12] |

| ON108110 | Granta-519 (MCL) | G1 Arrest | 0.5 | Inhibition of Rb phosphorylation | [6] |

| KN2 | HeLa (Cervical) | Cytotoxicity | 6 | IC50 for cell viability | [13] |

Detailed Experimental Protocols

The following are standardized protocols for key experiments to evaluate the efficacy of a CK2 inhibitor like this compound.

In Vitro CK2 Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of a compound on CK2 activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

-

Substrate and ATP: Add a specific peptide substrate for CK2 (e.g., RRRADDSDDDDD) and [γ-³³P]ATP to the reaction mixture.

-

Enzyme and Inhibitor: Add recombinant human CK2α or the holoenzyme to the mixture. For the test condition, pre-incubate the enzyme with varying concentrations of this compound.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stopping the Reaction: Stop the reaction by adding phosphoric acid.

-

Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC50 value.

Cell Viability Assay (MTT)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis.

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blotting for Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation status and protein levels of key signaling molecules.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-